molecular formula C17H16N4O2 B5679002 ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate

ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate

Cat. No.: B5679002
M. Wt: 308.33 g/mol
InChI Key: JBWMLZHDZRLPEX-UHFFFAOYSA-N
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Description

Ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with ethyl glyoxalate to form an intermediate quinazoline derivative. This intermediate is then reacted with pyridin-3-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Ethyl 4-((pyridin-3-ylmethyl)amino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives such as:

    4-aminoquinazoline: Known for its anticancer properties.

    2-methylquinazoline: Used in the synthesis of pharmaceuticals.

    6-chloroquinazoline: Studied for its antimicrobial activity.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(pyridin-3-ylmethylamino)quinazoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-23-17(22)16-20-14-8-4-3-7-13(14)15(21-16)19-11-12-6-5-9-18-10-12/h3-10H,2,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWMLZHDZRLPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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